Cas no 2171201-48-0 ((2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}butanoic acid)

(2R)-2-{5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}butanoic acid is a chiral Fmoc-protected amino acid derivative featuring a pyridine-2-carboxamide moiety. Its key advantages include high purity and stereochemical integrity, making it suitable for peptide synthesis, particularly in solid-phase applications where Fmoc deprotection is required. The pyridinyl group enhances structural diversity, enabling the incorporation of heterocyclic functionality into peptide backbones. This compound is valuable in medicinal chemistry and biochemical research, offering precise control over molecular design. Its stability under standard Fmoc-based protocols ensures reliable performance in automated synthesis. The carboxylate group further allows for conjugation or further functionalization, broadening its utility in targeted drug development and bioconjugation studies.
(2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}butanoic acid structure
2171201-48-0 structure
Product Name:(2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}butanoic acid
CAS No:2171201-48-0
MF:C25H23N3O5
MW:445.467226266861
CID:6015240
PubChem ID:165875642
Update Time:2025-06-12

(2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}butanoic acid
    • EN300-1490630
    • (2R)-2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridin-2-yl]formamido}butanoic acid
    • 2171201-48-0
    • Inchi: 1S/C25H23N3O5/c1-2-21(24(30)31)28-23(29)22-12-11-15(13-26-22)27-25(32)33-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-13,20-21H,2,14H2,1H3,(H,27,32)(H,28,29)(H,30,31)/t21-/m1/s1
    • InChI Key: WYXFCMOOWMAXPP-OAQYLSRUSA-N
    • SMILES: O(C(NC1=CN=C(C=C1)C(N[C@@H](C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 445.16377084g/mol
  • Monoisotopic Mass: 445.16377084g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 694
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 118Ų

(2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}butanoic acid Pricemore >>

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(2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}butanoic acid Related Literature

Additional information on (2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}butanoic acid

Introduction to (2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}butanoic Acid and Its CAS No. 2171201-48-0

Compound with the CAS number 2171201-48-0 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. The compound, formally known as (2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}butanoic acid, represents a sophisticated molecular structure that combines various functional groups to potentially exhibit unique biological activities. This introduction aims to provide a comprehensive overview of the compound, its structural features, potential applications, and the latest research findings that underscore its significance in modern medicinal chemistry.

The molecular architecture of (2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}butanoic acid is characterized by a chiral center at the (2R) position, which is a crucial aspect for its pharmacological properties. The presence of a pyridine ring substituted with an amino group and a formamide moiety further enhances its complexity and potential for interaction with biological targets. The fluorenylmethoxycarbonyl (Fmoc) group adds another layer of functionality, often used in peptide synthesis but also relevant in the context of drug design due to its protecting group properties.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The structural features of (2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}butanoic acid make it a promising candidate for further investigation in this regard. Specifically, the pyridine ring and its substituents have been shown to interact with enzymes and receptors, making it a valuable scaffold for drug discovery. The chiral center at the (2R) position also suggests potential for enantioselective pharmacology, where the stereochemistry of the molecule can significantly influence its biological activity.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The pyridine moiety is known to be present in several neuroactive compounds, and modifications at this position can lead to enhanced binding affinity and selectivity for specific neural targets. Additionally, the formamide group can serve as a hinge-binding motif, allowing the compound to interact with key residues in protein targets. These features make (2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}butanoic acid an attractive candidate for further exploration in this therapeutic area.

Recent studies have also highlighted the importance of fluorinated aromatic rings in drug design due to their ability to enhance metabolic stability and improve pharmacokinetic properties. The fluorenylmethoxycarbonyl group in this compound not only contributes to its structural complexity but also provides potential benefits in terms of bioavailability and resistance to enzymatic degradation. These properties are particularly relevant for long-term therapeutic applications where maintaining drug efficacy over time is crucial.

The synthesis of (2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}butanoic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as chiral resolution and protecting group strategies is essential to achieve the desired enantiomeric purity. These synthetic challenges underscore the complexity of working with such molecules but also highlight the opportunities they present for innovation in medicinal chemistry.

In conclusion, (2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}butanoic acid (CAS No. 2171201-48-0) is a structurally sophisticated compound with significant potential in pharmaceutical research. Its unique combination of functional groups and stereochemical features makes it an attractive candidate for further investigation into various therapeutic areas, particularly neurological disorders. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in the development of next-generation therapeutics.

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